N-(2-benzoyl-4-bromophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-bromophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as BRL-15572, is a chemical compound that has been synthesized for scientific research purposes. This compound has been shown to have potential as a therapeutic agent for various neurological and psychiatric disorders.
Applications De Recherche Scientifique
Anti-Acetylcholinesterase Activity
Research has highlighted the synthesis of piperidine derivatives, including compounds structurally related to N-(2-benzoyl-4-bromophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have been evaluated for their potential as antidementia agents, showing significant inhibition of acetylcholinesterase, which is a key target in the treatment of Alzheimer's disease. The introduction of bulky moieties and substituents at strategic positions on the piperidine ring has been found to dramatically enhance anti-AChE activity, making these derivatives potent candidates for further development in antidementia therapy (Sugimoto et al., 1990).
Serotonin 4 Receptor Agonism
Another area of application for derivatives of N-(2-benzoyl-4-bromophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is their potential as selective serotonin 4 (5-HT4) receptor agonists. Studies have synthesized and evaluated benzamide derivatives for their effects on gastrointestinal motility, with findings suggesting their utility as novel prokinetic agents with reduced side effects. These compounds have shown promise in accelerating gastric emptying and increasing the frequency of defecation, highlighting their potential in treating gastrointestinal disorders (Sonda et al., 2004).
Na+/H+ Antiporter Inhibition
The inhibition of the Na+/H+ exchanger has been explored as a therapeutic strategy in the treatment of acute myocardial infarction. Derivatives of N-(2-benzoyl-4-bromophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide have been investigated for their role as potent and selective inhibitors of the Na+/H+ exchanger. These studies aim to develop benzoylguanidines as NHE inhibitors for use as an adjunctive therapy in acute myocardial infarction treatment, with promising results in preserving cellular integrity and functional performance during cardiac ischemia and reperfusion (Baumgarth et al., 1997).
Synthesis and Evaluation of Antibacterial Agents
Research into the synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, through reactions involving N-benzyl-2-cyanoacetamide, showcases the antibacterial potential of these compounds. The evaluation against Gram-negative and Gram-positive bacteria in vitro has identified certain derivatives that exhibit significant antibacterial effects, contributing to the development of new antimicrobial agents (Pouramiri et al., 2017).
Propriétés
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O4S/c1-28(26,27)23-11-9-15(10-12-23)20(25)22-18-8-7-16(21)13-17(18)19(24)14-5-3-2-4-6-14/h2-8,13,15H,9-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPZVJTXOJKZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.